molecular formula C9H19NO B7876746 2-(2-Ethylpiperidin-1-yl)ethan-1-ol

2-(2-Ethylpiperidin-1-yl)ethan-1-ol

Cat. No.: B7876746
M. Wt: 157.25 g/mol
InChI Key: WZWFALOSTMUWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylpiperidin-1-yl)ethan-1-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol typically involves the reaction of 2-ethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-ethylpiperidine+ethylene oxideThis compound\text{2-ethylpiperidine} + \text{ethylene oxide} \rightarrow \text{this compound} 2-ethylpiperidine+ethylene oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

2-(2-Ethylpiperidin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-Ethylpiperidin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(1-Ethylpiperidin-2-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the ethyl group.

    2-(Piperidin-1-yl)ethanol: This compound lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and interactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-9-5-3-4-6-10(9)7-8-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFALOSTMUWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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